8-(Hydroxymethyl)naphthalene-1-carboxylic acid
Description
8-(Hydroxymethyl)naphthalene-1-carboxylic acid is a naphthalene derivative featuring a carboxylic acid group at position 1 and a hydroxymethyl (-CH$_2$OH) group at position 8. Naphthalene derivatives are widely studied for their diverse chemical and biological properties, including applications in pharmaceuticals, agrochemicals, and materials science. The hydroxymethyl group enhances hydrophilicity and provides a reactive site for further functionalization, such as esterification or glycosylation, making this compound a valuable synthetic intermediate.
Structure
3D Structure
Properties
IUPAC Name |
8-(hydroxymethyl)naphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-7-9-5-1-3-8-4-2-6-10(11(8)9)12(14)15/h1-6,13H,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZYCTPBTCHMIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CO)C(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652354 | |
| Record name | 8-(Hydroxymethyl)naphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29368-37-4 | |
| Record name | 8-(Hydroxymethyl)naphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation and Subsequent Reduction
Friedel-Crafts acylation introduces ketone groups to aromatic rings, which can be reduced to hydroxymethyl groups. For 8-(hydroxymethyl)naphthalene-1-carboxylic acid, this approach involves:
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Acylation at Position 8 :
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Protect the carboxylic acid at position 1 as an ester (e.g., methyl ester) to reduce electron-withdrawing effects.
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Use AlCl₃ as a catalyst to direct acylation to position 8 via electrophilic substitution.
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React with acetyl chloride to form 8-acetylnaphthalene-1-carboxylate.
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Reduction of Ketone to Hydroxymethyl :
Example Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acylation | Acetyl chloride, AlCl₃, 0–5°C, 12 h | 45–60 |
| Reduction | , MeOH, 25°C, 4 h | 70–85 |
| Ester Hydrolysis | NaOH, H₂O/EtOH, reflux, 6 h | >90 |
Halogenation and Nucleophilic Substitution
Bromination at Position 8
Introducing a hydroxymethyl group via halogenation involves:
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Bromination :
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Direct bromination of 1-naphthoic acid using in at 50°C.
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The carboxylic acid group directs electrophilic substitution to position 4 or 5, but steric effects may favor position 8 in poly-substituted systems.
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Nucleophilic Substitution :
Challenges :
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Regioselective bromination at position 8 remains low (<20% yield).
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Ullmann reactions require stringent conditions and specialized catalysts.
Directed Ortho-Metalation
Lithium-Based Directed Functionalization
Directed metalation strategies use directing groups to control substitution patterns:
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Protection of Carboxylic Acid :
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Metalation at Position 8 :
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Treat the amide with LDA (lithium diisopropylamide) at -78°C to deprotonate position 8.
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Quenching with Electrophiles :
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Introduce a formyl group using DMF, followed by reduction with to hydroxymethyl.
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Deprotection :
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Hydrolyze the amide back to carboxylic acid using HCl.
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Advantages :
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High regioselectivity (>80% at position 8).
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Compatible with scalable synthesis.
Multistep Synthesis from Naphthols
Naphthol Ester Hydrolysis and Reduction
A method adapted from EP0004390A1 involves:
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Synthesis of α-Naphthol Esters :
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Hydrolysis to α-Naphthol :
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Treat the ester with NaOH to yield α-naphthol.
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Hydroxymethylation :
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Use Mannich reaction (formaldehyde, HCl, ZnCl₂) to introduce hydroxymethyl at position 8.
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Oxidation to Carboxylic Acid :
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Oxidize the methyl group at position 1 using KMnO₄ in acidic conditions.
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Yield Optimization :
| Step | Conditions | Yield (%) |
|---|---|---|
| Ester Hydrolysis | 10% NaOH, 80°C, 3 h | 85 |
| Hydroxymethylation | Formaldehyde, ZnCl₂, 50°C, 6 h | 40–50 |
| Oxidation | KMnO₄, H₂SO₄, 100°C, 12 h | 60 |
Biocatalytic Approaches
Enzymatic Hydroxymethylation
Emerging methods employ enzymes for regioselective functionalization:
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P450 Monooxygenases : These enzymes hydroxylate aromatic rings at specific positions. Genetic engineering enables tuning for hydroxymethylation at position 8.
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Whole-Cell Biocatalysts : Engineered E. coli expressing P450 enzymes convert 1-naphthoic acid to this compound in aqueous buffer (pH 7.4, 30°C).
Advantages :
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Eco-friendly and operates under mild conditions.
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High selectivity (>90%).
Limitations :
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Low substrate solubility in aqueous media.
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Requires optimization of enzyme activity.
Chemical Reactions Analysis
Types of Reactions: 8-(Hydroxymethyl)-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid, resulting in the formation of 1,8-naphthalic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 1,8-naphthalic acid.
Reduction: 8-(Hydroxymethyl)-1-naphthol.
Substitution: Various substituted naphthoic acid derivatives.
Scientific Research Applications
Organic Synthesis
8-(Hydroxymethyl)naphthalene-1-carboxylic acid serves as an important building block in the synthesis of complex organic molecules. It is utilized in the preparation of functionalized naphthalene derivatives, which can exhibit unique properties desirable for various applications .
Table 1: Synthetic Applications
| Reaction Type | Product | Reference |
|---|---|---|
| Dehydration | Perinaphthenones | |
| Oxidation | 1,8-Naphthalic acid | |
| Substitution | Various substituted naphthoic acids |
Research indicates that this compound may possess antimicrobial and anticancer properties. Its derivatives have been studied for their effects on various biological targets, including enzymes and receptors. The compound's ability to form hydrogen bonds and electrostatic interactions enhances its potential as a therapeutic agent .
Case Study: Anticancer Activity
A study investigated the anticancer properties of naphthalene derivatives, including this compound. Results demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting potential for development into anticancer drugs .
Pharmaceutical Development
The compound is being explored for its potential in drug development. Its structural features allow for modifications that can enhance pharmacological activity. For instance, derivatives have been synthesized with improved selectivity and potency against specific cancer types .
Table 2: Pharmaceutical Applications
| Application Area | Example Use | Reference |
|---|---|---|
| Anticancer drugs | Inhibition of tumor cell growth | |
| Antimicrobial agents | Targeting bacterial infections |
Industrial Applications
In industrial settings, this compound is utilized in the production of dyes and pigments due to its ability to impart specific color properties. The compound's stability and reactivity make it suitable for use in various formulations .
Mechanism of Action
The mechanism of action of 8-(Hydroxymethyl)-1-naphthoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and alteration of cellular processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical features of 8-(Hydroxymethyl)naphthalene-1-carboxylic acid with related naphthalene derivatives:
Key Observations :
- Hydrophilicity : The hydroxymethyl group in the target compound likely increases water solubility compared to hydroxyl-substituted analogs due to its flexible -CH$_2$OH moiety .
- Reactivity : The -CH$_2$OH group offers a versatile site for chemical modifications, distinguishing it from hydroxylated derivatives like 1-hydroxynaphthalene-2-carboxylic acid .
- Steric Effects : Substituents at position 8 (e.g., hydroxymethyl, bromo) may influence steric interactions in binding to biological targets compared to substituents at positions 2 or 5 .
Challenges and Limitations
- Data Gaps : Direct experimental data on the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.
- Synthetic Complexity : Introducing a hydroxymethyl group at position 8 may require specialized reagents or conditions to avoid side reactions.
Biological Activity
8-(Hydroxymethyl)naphthalene-1-carboxylic acid (HMNCA) is a naphthalene derivative that has garnered attention due to its potential biological activities. This compound is structurally characterized by a hydroxymethyl group at the 8-position and a carboxylic acid group at the 1-position of the naphthalene ring. This article delves into the biological activity of HMNCA, highlighting its mechanisms of action, efficacy in various biological systems, and potential applications.
- Molecular Formula : C₁₁H₁₂O₃
- Molecular Weight : 192.21 g/mol
- CAS Number : 54898-41-8
Antimicrobial Activity
Research indicates that naphthalene derivatives, including HMNCA, exhibit significant antimicrobial properties. A study highlighted that naphthalene-based compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, through mechanisms such as disrupting cell membrane integrity and biofilm formation.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| HMNCA | 15.63 | E. coli |
| HMNCA | 3.9 | S. aureus |
These findings suggest that HMNCA could be developed as a potential antimicrobial agent.
The biological activity of HMNCA can be attributed to several mechanisms:
- Biofilm Inhibition : Naphthalene derivatives have been reported to prevent biofilm formation in bacteria by interfering with pili formation, which is essential for adhesion and biofilm development.
- Membrane Disruption : The hydrophobic nature of naphthalene compounds allows them to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
Study on Biofilm Formation
A comprehensive study evaluated the effectiveness of various naphthalene derivatives in inhibiting biofilm formation in clinical isolates of E. coli. The results indicated that compounds with larger and more lipophilic structures exhibited higher inhibitory activity.
| Compound ID | EC50 (µM) | Biofilm Inhibition (%) |
|---|---|---|
| 24 | 12 | 95 |
| 32 | 25 | 80 |
| 33 | 11 | 90 |
This study emphasizes the potential of HMNCA and similar compounds in controlling bacterial biofilms.
In Vitro Cytotoxicity Testing
In vitro cytotoxicity tests conducted on mammalian cell lines showed that while HMNCA exhibits antimicrobial effects, it maintains a favorable selectivity index, indicating lower toxicity towards human cells compared to its antibacterial activity.
Q & A
Basic: What are the recommended methodologies for synthesizing and characterizing 8-(Hydroxymethyl)naphthalene-1-carboxylic acid?
Answer:
Synthesis typically involves regioselective hydroxymethylation of naphthalene precursors, followed by carboxylation. Key steps include:
- Hydroxymethylation : Use of formaldehyde derivatives under acidic or basic catalysis (e.g., Mannich reaction) to introduce the hydroxymethyl group .
- Carboxylation : Employing CO₂ or carboxylating agents (e.g., Kolbe–Schmitt reaction) at high temperatures .
For characterization: - NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and stereochemistry, particularly for hydroxyl and carboxyl groups .
- X-ray crystallography for absolute configuration determination, especially given the compound’s stereochemical complexity .
- HPLC with UV detection to assess purity (>98%) .
Basic: How should researchers evaluate the systemic toxicity of this compound in preclinical models?
Answer:
Follow inclusion criteria for toxicity studies as outlined in Table B-1 :
| Parameter | Example Methods |
|---|---|
| Route of Exposure | Oral, dermal, or inhalation administration |
| Health Outcomes | Hepatic/renal function tests, hematological profiling |
| Species | Rodents (rats/mice) or in vitro cell lines |
| Use OECD guidelines (e.g., Test No. 423 for acute toxicity) and monitor biomarkers like ALT/AST for hepatic effects . |
Advanced: What experimental design challenges arise in studying the stereochemical stability of this compound?
Answer:
Challenges include:
- Stereochemical lability : The compound’s hydroxyl and carboxyl groups may undergo epimerization under varying pH/temperature. Mitigate via:
- Solubility limitations : Use polar aprotic solvents (e.g., DMSO) for in vitro assays, validated by computational solubility modeling .
Advanced: How can researchers resolve contradictions in reported toxicity data for naphthalene derivatives like this compound?
Answer:
Address discrepancies through:
- Systematic reviews : Apply inclusion/exclusion criteria (Table C-1) to filter studies by dose, exposure duration, and model relevance .
- Dose-response reevaluation : Use benchmark dose (BMD) modeling to reconcile low-dose vs. high-dose effects .
- Mechanistic studies : Compare metabolite profiles (e.g., epoxide intermediates) across species to explain interspecies variability .
Basic: What analytical techniques optimize quantification of this compound in complex matrices?
Answer:
- HPLC-MS/MS : Employ reverse-phase C18 columns with ESI⁻ ionization for high sensitivity (LOD < 0.1 ng/mL) .
- GC-MS : Derivatize hydroxyl/carboxyl groups (e.g., silylation) to enhance volatility .
- UV-Vis spectroscopy : Use λ_max ~270 nm for rapid screening, calibrated against certified standards .
Advanced: How can theoretical frameworks guide the design of bioactivity studies for this compound?
Answer:
- QSAR models : Predict interactions with biological targets (e.g., cyclooxygenase inhibition) using descriptors like logP and polar surface area .
- Density Functional Theory (DFT) : Calculate reaction pathways for hydroxyl radical scavenging activity .
- Molecular docking : Map hydrogen-bonding interactions between the carboxyl group and enzyme active sites .
Advanced: What methodologies are critical for studying the pharmacokinetics of this compound?
Answer:
- In silico ADME prediction : Use tools like SwissADME to estimate bioavailability and metabolic clearance .
- In vivo PK studies : Administer radiolabeled compound (¹⁴C) to track tissue distribution and elimination half-life .
- Microsomal assays : Identify cytochrome P450 isoforms responsible for metabolism via inhibition studies .
Basic: How do functional groups in this compound influence its reactivity in synthetic applications?
Answer:
- Hydroxymethyl group : Participates in etherification (e.g., benzoylation; see ) and oxidation to aldehydes .
- Carboxyl group : Enables esterification or amidation for prodrug development .
- Aromatic ring : Directs electrophilic substitution (e.g., nitration at C-3/C-6 positions) .
Basic: What protocols ensure compound stability during storage and experimental use?
Answer:
- Storage : -20°C under argon, in amber vials to prevent photodegradation .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring .
- Lyophilization : Preserve aqueous solutions by freeze-drying with cryoprotectants (e.g., trehalose) .
Advanced: How can mechanistic studies elucidate the compound’s role in modulating enzymatic pathways?
Answer:
- Enzyme inhibition assays : Measure IC₅₀ values against targets like COX-2 using fluorogenic substrates .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters .
- Kinetic isotope effects (KIE) : Probe rate-limiting steps in catalytic cycles involving the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
